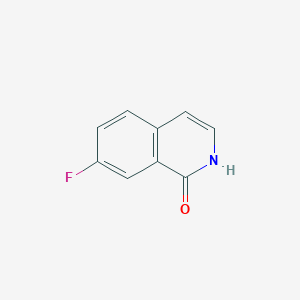

4-Chloro-3-nitrophenyl thiocyanate

Übersicht

Beschreibung

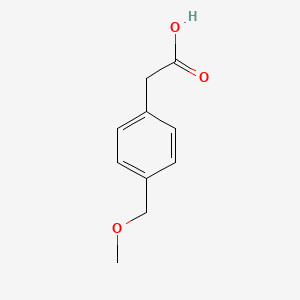

4-Chloro-3-nitrophenyl thiocyanate is a chemical compound that is not directly mentioned in the provided papers, but its structural analogs and related compounds have been studied extensively. These compounds typically contain a nitrophenyl moiety and exhibit reactivity due to the presence of electron-withdrawing groups like nitro and chloro substituents. The thiocyanate group is also a common feature in these compounds, which can participate in various chemical reactions due to its nucleophilic sulfur atom and electrophilic cyanide moiety .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of nitro-substituted anilines with chlorobenzene derivatives under alkaline conditions, sometimes in the presence of a phase-transfer catalyst. For instance, the reaction of 2-nitro-4-thiocyanatoaniline with 4-nitrochlorobenzene was studied to obtain 4-amino-3,4'-dinitrodiphenyl sulfide, which suggests that similar conditions could be used for synthesizing 4-Chloro-3-nitrophenyl thiocyanate .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Chloro-3-nitrophenyl thiocyanate has been determined using X-ray crystallography. For example, the crystal and molecular structure of a related compound, 9-exo-(4-nitrophenyl)thio-10-endo-chlorotricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene, was determined, revealing a complex framework of condensed rings with trans-diaxial substituents . Another study reported the dihedral angles between the nitrophenyl ring and the thiazole ring in a related thiazole derivative, providing insights into the conformational preferences of these types of molecules .

Chemical Reactions Analysis

The reactivity of nitrophenyl thiocyanates and related compounds is quite diverse. For instance, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form various heterocyclic compounds . Additionally, nitrophenyl thionocarbonates react with amines to form zwitterionic tetrahedral intermediates, which can lead to anionic intermediates and ultimately to the products of aminolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-Chloro-3-nitrophenyl thiocyanate are influenced by their substituents. The presence of electron-withdrawing groups such as nitro and chloro can affect the acidity, reactivity, and overall stability of the compounds. For example, the crystal structure of a thiazole derivative is stabilized by intermolecular hydrogen bonds, which are indicative of the potential interactions that 4-Chloro-3-nitrophenyl thiocyanate might also exhibit . The thermal properties and magnetic behavior of some of these compounds have also been investigated, showing that they can undergo transformations upon heating and exhibit paramagnetism .

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial and Cytotoxic Studies

- Summary of Application: 4-Chloro-3-nitrophenylthioureas, a derivative of 4-Chloro-3-nitrophenyl thiocyanate, were synthesized and tested for their antimicrobial and cytotoxic activities .

- Methods of Application: The compounds were synthesized and then tested against both standard and clinical strains .

- Results or Outcomes: The compounds exhibited high to moderate antistaphylococcal activity against both standard and clinical strains (MIC values 2–64 μg/mL). Among them, derivatives with electron-donating alkyl substituents at the phenyl ring were the most promising .

2. Anti-inflammatory and Antinociceptive Effects

- Summary of Application: This research reports the anti-inflammatory and antinociceptive effects of 4 nitrophenyl-porphyrins, which are related to 4-Chloro-3-nitrophenyl thiocyanate .

- Methods of Application: The in vivo anti-inflammatory assays were tested on the acute and chronic TPA (12-O-tetradecanoylphorbol 13-acetate) induced ear edema. The in vitro anti-inflammatory assay was carried out using J774A.1 murine macrophages stimulated with LPS .

- Results or Outcomes: All nitro-porphyrins significantly decreased inflammation in the acute model .

3. Antimicrobial Agents

- Summary of Application: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . These compounds were evaluated for their antimicrobial activity .

- Methods of Application: The compounds were synthesized and then tested against E. coli, B. mycoides, and C. albicans .

- Results or Outcomes: Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

4. Antimicrobial and Antiproliferative Agents

- Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and studied for their pharmacological activities . These compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

- Methods of Application: The compounds were synthesized and then tested using turbidimetric method for antimicrobial activity and Sulforhodamine B (SRB) assay for anticancer activity .

- Results or Outcomes: Compounds d1, d2, and d3 have promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

5. Antimicrobial Agents

- Summary of Application: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . These compounds were evaluated for their antimicrobial activity .

- Methods of Application: The compounds were synthesized and then tested against E. coli, B. mycoides, and C. albicans .

- Results or Outcomes: Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

6. Antimicrobial and Antiproliferative Agents

- Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and studied for their pharmacological activities . These compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

- Methods of Application: The compounds were synthesized and then tested using turbidimetric method for antimicrobial activity and Sulforhodamine B (SRB) assay for anticancer activity .

- Results or Outcomes: Compounds d1, d2, and d3 have promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Safety And Hazards

Zukünftige Richtungen

The future research directions for 4-Chloro-3-nitrophenyl thiocyanate could involve further exploration of its biological activities and potential applications in medicine and industry . Additionally, more studies could be conducted to better understand its synthesis, chemical reactions, and mechanism of action .

Eigenschaften

IUPAC Name |

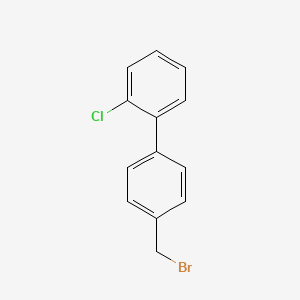

(4-chloro-3-nitrophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2S/c8-6-2-1-5(13-4-9)3-7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHGJYAFPDLXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-nitrophenyl thiocyanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)

![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)

![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)

![1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1322788.png)

![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)